1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Scientific Research Applications
1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various proteins and enzymes . For instance, a synthetic dichloro-substituted aminochalcone has shown antitrypanosomiasis activity against the protein targets of the evolutionary cycle of T. cruzi . Another compound, 2-(4-Amino-3-Methylphenyl)Benzothiazoles, has shown antitumor properties and is biotransformed by cytochrome P 450 1A1 .
Mode of Action
For example, the dichloro-substituted aminochalcone acts on the active site of the CYP51 receptor, establishing a stable complex with the target . Another compound, 2-(4-Amino-3-Methylphenyl)Benzothiazoles, is biotransformed by cytochrome P 450 1A1 to putative active, as well as inactive metabolites .
Biochemical Pathways
cruzi .
Pharmacokinetics
For instance, a synthetic dichloro-substituted aminochalcone has shown alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
For instance, a synthetic dichloro-substituted aminochalcone has shown effectiveness against Trypomastigotes .
Action Environment
For instance, covalent organic frameworks (COFs), which often have porous structures, high specific surface areas, uniform and adjustable pores, high surface activity and easy modification, have been widely used in environmental remediation .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents that facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the amino group, which can participate in a variety of chemical reactions and interactions
Properties
IUPAC Name |
1-(4-aminophenyl)-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,17H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGNHNIJKXEEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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